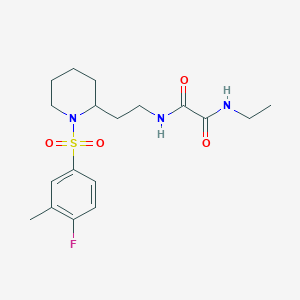
Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a trifluoromethyl group, which is a functional group in organofluorines that has three fluorine atoms attached to a methyl group . The compound also contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . Finally, it has a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and ring systems. For example, the furan ring is aromatic and may undergo electrophilic aromatic substitution. The trifluoromethyl group is electron-withdrawing, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the compound’s stability and decrease its reactivity. The exact properties would need to be determined experimentally .科学的研究の応用
Antimicrobial Activities
Research into the antimicrobial properties of azole derivatives, including those structurally related to Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, has shown that these compounds exhibit activity against a range of microorganisms. For instance, the design and synthesis of 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives starting from furan-2-carbohydrazide have displayed antimicrobial activities against tested microbes. These findings underscore the potential of furan-2-yl derivatives in developing antimicrobial agents (Başoğlu et al., 2013).
Anti-inflammatory and Antibacterial Agents
Novel pyrazoline derivatives, synthesized by microwave-assisted and conventional methods, have shown significant anti-inflammatory and antibacterial activities. The study highlights the efficiency of microwave irradiation in achieving higher yields and environmental friendliness over traditional synthesis methods. Among the compounds tested, some exhibited potent antibacterial activity, indicating the therapeutic potential of furan-2-yl derivatives as anti-inflammatory and antibacterial agents (Ravula et al., 2016).
Synthesis of Perfluoroalkyl-1,2,4-oxadiazoles
A photochemical methodology for synthesizing perfluoroalkyl-1,2,4-oxadiazoles has been developed, showcasing the preparation of 3-amino- and 3-(N-alkylamino)-5-perfluoroalkyl-1,2,4-oxadiazoles. This research demonstrates an innovative approach to synthesizing furan-2-yl derivatives, expanding the toolkit for creating compounds with potential biological activities (Buscemi et al., 2000).
Enzyme-catalyzed Oxidation
Furan-2,5-dicarboxylic acid (FDCA), a compound related to the target molecule, can be synthesized from 5-hydroxymethylfurfural (HMF) via enzyme-catalyzed oxidation. This process represents a bio-based approach to producing polymers and highlights the chemical versatility and potential environmental benefits of furan-2-yl derivatives in industrial applications (Dijkman et al., 2014).
Corrosion Inhibition
The compound has also been studied for its corrosion inhibition properties. Specifically, derivatives have been investigated for their effectiveness in protecting mild steel in acidic media. These studies provide insight into the application of furan-2-yl derivatives in materials science, particularly in the development of corrosion inhibitors (Singaravelu et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
furan-2-yl-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3/c14-13(15,16)12-18-17-10(22-12)8-3-5-19(6-4-8)11(20)9-2-1-7-21-9/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVQZLRXGVFARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

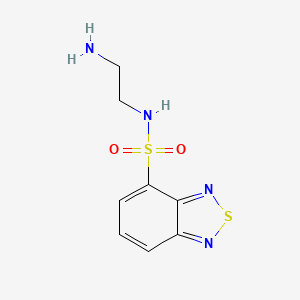
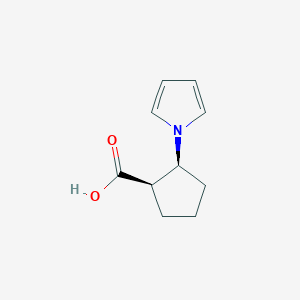
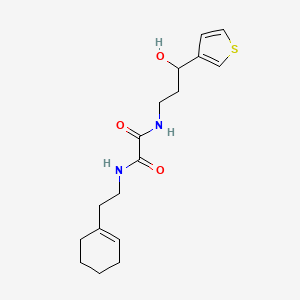
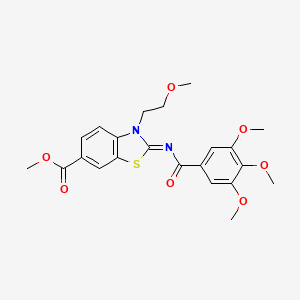


![Ethyl 4-[(4-methoxyphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2937677.png)
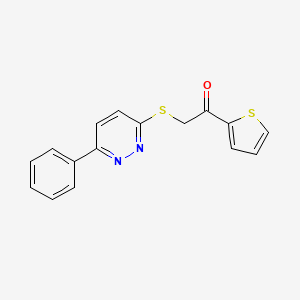
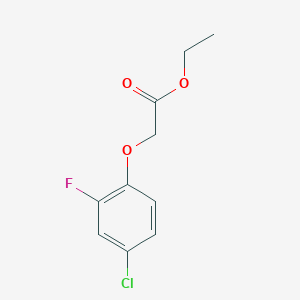
![N2-bicyclo[2.2.1]hept-5-en-2-yl-N2-methylthiophene-2-carboxamide](/img/structure/B2937682.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2937683.png)

![N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2937686.png)
